EGFR Kinase Inhibition: Thiophene-3-carboxamide Selenide Derivative 18i Achieves 42.3 nM IC50, Enabling Low-Nanomolar Targeting of EGFR-Driven Cancers
The thiophene-3-carboxamide scaffold, when functionalized as an N-substituted piperazine-tethered selenide derivative (compound 18i), demonstrates potent EGFR kinase inhibition with an IC50 of 42.3 nM [1]. This represents a >2-fold improvement in EGFR inhibitory potency compared to the structurally related symmetrical trisubstituted thiophene-3-carboxamide selenide derivative 16e, which exhibits an EGFR IC50 of 94.44 ± 2.22 nM under comparable assay conditions [2]. The differentiation arises from the asymmetric piperazine tether in 18i, which optimizes binding interactions within the EGFR ATP-binding pocket. Notably, compound 18i also displays significant cytotoxicity against A549 lung cancer cells with an IC50 of 1.43 ± 0.08 μM [1].
| Evidence Dimension | EGFR kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 42.3 nM (compound 18i, N-substituted piperazine-tethered thiophene-3-carboxamide selenide) |
| Comparator Or Baseline | 94.44 ± 2.22 nM (compound 16e, symmetrical trisubstituted thiophene-3-carboxamide selenide) |
| Quantified Difference | 2.23-fold more potent (lower IC50) |
| Conditions | In vitro EGFR kinase inhibition assay |
Why This Matters
For researchers optimizing EGFR-targeted anticancer leads, the 42.3 nM IC50 of the 18i derivative establishes a quantifiable potency benchmark that can be directly compared against other EGFR inhibitor scaffolds during procurement and SAR campaign planning.
- [1] Makhal, P. N., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 151, 107677. View Source
- [2] Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(12), 2677-2698. View Source
